chemical structure and properties of 1-allyl-5-chloro-1H-1,2,4-triazole
chemical structure and properties of 1-allyl-5-chloro-1H-1,2,4-triazole
An In-depth Technical Guide to 1-allyl-5-chloro-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents. This guide provides a comprehensive technical overview of a specific, functionalized derivative: 1-allyl-5-chloro-1H-1,2,4-triazole. We delve into its chemical structure, a plausible and detailed synthetic pathway with mechanistic considerations, predicted spectroscopic signatures for structural confirmation, and a discussion of its chemical reactivity. Furthermore, we explore its potential applications in drug discovery, grounded in the well-established biological significance of the 1,2,4-triazole core. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel heterocyclic compounds.
Chemical Structure and Physicochemical Properties
1-allyl-5-chloro-1H-1,2,4-triazole is a five-membered aromatic heterocycle containing three nitrogen atoms, substituted with an allyl group at the N1 position and a chlorine atom at the C5 position. The allyl group provides a reactive handle for further modification, while the chloro substituent can act as a leaving group for nucleophilic substitution, making this molecule a versatile intermediate for chemical synthesis.
Table 1: Physicochemical Properties of 1-allyl-5-chloro-1H-1,2,4-triazole
| Property | Value | Basis of Data |
| Molecular Formula | C₅H₆ClN₃ | Calculated |
| Molecular Weight | 143.58 g/mol | Calculated |
| IUPAC Name | 1-allyl-5-chloro-1H-1,2,4-triazole | Nomenclature Rules |
| CAS Number | Not readily available | Database Search |
| Predicted Boiling Point | ~250-270 °C | Extrapolation |
| Predicted Solubility | Soluble in polar organic solvents (DMF, DMSO, Ethanol); sparingly soluble in water. | Analog Comparison[1] |
| Physical Appearance | Predicted to be a colorless to pale yellow oil or low-melting solid at room temperature. | Analog Comparison |
Synthesis and Mechanistic Considerations
A robust and direct method for synthesizing 1-allyl-5-chloro-1H-1,2,4-triazole is the N-alkylation of the parent heterocycle, 5-chloro-1H-1,2,4-triazole. This approach is favored due to the commercial availability of the starting materials and the generally high efficiency of N-alkylation reactions on azoles.
Proposed Synthetic Workflow: N-Alkylation
The reaction proceeds via the deprotonation of the triazole ring's N-H proton by a suitable base, creating a nucleophilic triazolide anion. This anion then attacks the electrophilic allyl bromide in a classic Sₙ2 reaction to form the N-C bond.
Caption: Proposed synthetic workflow for 1-allyl-5-chloro-1H-1,2,4-triazole.
Experimental Protocol: N-Alkylation
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-chloro-1H-1,2,4-triazole (1.0 eq).
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Solvent and Base Addition: Add anhydrous dimethylformamide (DMF) or acetonitrile. Add a suitable base, such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, as a 60% dispersion in mineral oil), portion-wise at 0 °C.[2]
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Deprotonation: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the triazolide anion.
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Alkylation: Cool the mixture back to 0 °C and add allyl bromide (1.1 eq) dropwise via syringe.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. Microwave irradiation can often reduce reaction times significantly.[3]
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Workup: Quench the reaction by carefully adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product using silica gel column chromatography to isolate the desired N1-allyl isomer.
Causality and Regioselectivity
The alkylation of an unsubstituted 1,2,4-triazole can potentially occur at N1, N2, or N4. However, the N1 and N4 positions are generally more favored. The use of specific bases and solvents can influence this ratio. For instance, using a strong base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in a solvent like THF has been shown to strongly favor the formation of the 1-substituted isomer over the 4-substituted one, often in a 90:10 ratio or greater.[4] This selectivity is crucial for ensuring a high yield of the desired product.
Spectroscopic and Structural Elucidation
Unambiguous characterization of the final product is critical. The following spectroscopic data are predicted for 1-allyl-5-chloro-1H-1,2,4-triazole based on known values for similar heterocyclic structures.[5]
Table 2: Predicted Spectroscopic Data for 1-allyl-5-chloro-1H-1,2,4-triazole
| Technique | Predicted Signal / Peak | Assignment and Rationale |
| ¹H NMR | δ ≈ 7.9-8.1 ppm (s, 1H)δ ≈ 5.9-6.1 ppm (m, 1H)δ ≈ 5.2-5.4 ppm (m, 2H)δ ≈ 4.7-4.9 ppm (d, 2H) | C3-H: Singlet for the proton on the triazole ring.-CH=: Multiplet for the internal vinyl proton of the allyl group.=CH₂: Multiplet for the terminal vinyl protons.N-CH₂-: Doublet for the methylene protons adjacent to the nitrogen, coupled to the internal vinyl proton. |
| ¹³C NMR | δ ≈ 155-158 ppmδ ≈ 145-148 ppmδ ≈ 130-132 ppmδ ≈ 118-120 ppmδ ≈ 50-52 ppm | C5: Carbon bearing the chlorine atom.C3: Carbon bearing the proton.-CH=: Internal vinyl carbon.=CH₂: Terminal vinyl carbon.N-CH₂-: Methylene carbon attached to the triazole nitrogen. |
| FT-IR | ~3100 cm⁻¹ (C-H stretch, aromatic)~3050 cm⁻¹ (C-H stretch, alkene)~1640 cm⁻¹ (C=C stretch)~1550 cm⁻¹ (C=N stretch, ring)~750-800 cm⁻¹ (C-Cl stretch) | These frequencies correspond to the characteristic vibrations of the key functional groups present in the molecule, providing a fingerprint for identification.[6] |
| Mass Spec. | [M]⁺ ≈ 143/145 (approx. 3:1 ratio)Major Fragments: [M-C₃H₅]⁺, [M-Cl]⁺ | The molecular ion peak will show a characteristic isotopic pattern for one chlorine atom. Key fragmentation pathways would include the loss of the allyl radical (C₃H₅) or the chlorine atom, providing structural confirmation. |
Chemical Reactivity and Potential Applications
The molecule possesses three key points of reactivity: the allyl group, the chloro substituent, and the triazole ring itself.
Caption: Key sites of chemical reactivity on the target molecule.
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Allyl Group: This versatile functional group can undergo a wide range of transformations, including electrophilic additions across the double bond, polymerization, and olefin metathesis. It can also be isomerized to a prop-1-enyl group, which can then be used in further synthetic manipulations.
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Chloro Group: The C5-chloro substituent is a key synthetic handle. It can be displaced by various nucleophiles (amines, thiols, alkoxides) through a nucleophilic aromatic substitution (SₙAr) mechanism. This allows for the introduction of diverse functional groups at this position, enabling the creation of a library of analogs for structure-activity relationship (SAR) studies.
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Triazole Ring: The ring itself is aromatic and relatively stable. The lone pairs on the nitrogen atoms can coordinate with metal ions, a property utilized in materials science and catalysis. The C3-H bond can also be functionalized under specific C-H activation conditions.[7]
Applications in Drug Development
Nitrogen-containing heterocycles are prevalent in FDA-approved drugs.[8] The 1,2,4-triazole core is a key pharmacophore in numerous clinically successful drugs, exhibiting a broad spectrum of biological activities.[9]
-
Antifungal Agents: The triazole ring is famously the core of azole antifungals like fluconazole and itraconazole.
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Anticancer Activity: Many triazole derivatives show potent anticancer activity by inhibiting various kinases or other cellular pathways.[10]
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Anti-inflammatory and Analgesic Properties: Compounds containing the 1,2,4-triazole scaffold have demonstrated significant anti-inflammatory and analgesic effects.
1-allyl-5-chloro-1H-1,2,4-triazole serves as an excellent starting point for developing novel drug candidates. The chloro and allyl groups provide orthogonal handles for derivatization, allowing for systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Safety and Handling
As with any chlorinated organic compound, 1-allyl-5-chloro-1H-1,2,4-triazole should be handled with appropriate care in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from strong oxidizing agents.
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Regioselective Synthesis of N2-Alkylated-1,2,3 Triazoles and N1-Alkylated Benzotriazoles: Cu2S as a Recyclable Nanocatalyst for Oxidative Amination of N,N-Dimethylbenzylamines. (2018). ACS Publications. [Link]
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R-Allyl Nickel(II) Complexes with Chelating N-Heterocyclic Carbenes: Synthesis, Structural Characterization, and Catalytic Activity. (2012). ACS Publications. [Link]
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